molecular formula C26H21N3O3S B2884365 (E)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 1114322-93-8

(E)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2884365
CAS RN: 1114322-93-8
M. Wt: 455.53
InChI Key: JCBFVMATRJKNNN-RCCKNPSSSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a furan ring, a thiazole ring, and a pyrimidine ring. These types of compounds are often found in pharmaceuticals and other bioactive compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule.


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, they can participate in ring cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of different functional groups can affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Antitumor Activity

Thiazolo[3,2-a]pyrimidines, the class of compounds to which this molecule belongs, have demonstrated high antitumor activity . This suggests that the compound could potentially be used in the development of new anticancer drugs.

Antibacterial Activity

These compounds have also shown significant antibacterial activity . This indicates a potential use in the creation of new antibiotics or other antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory activities of these compounds have been demonstrated , suggesting a potential application in the treatment of inflammatory diseases.

Ligand in Metal-Catalyzed Reactions

The compound could potentially be used as a ligand in metal-catalyzed reactions . This could have applications in various chemical synthesis processes.

Drug Design

Due to the structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine, it may be utilized in the design of structures capable of effectively binding to biological targets . This could be useful in the design of new drugs.

Synthesis of Drugs

Guanidine groups, which are present in this compound, form hydrogen bonds easily, have good stability and strong physiological activity, and are used as intermediates in the synthesis of drugs .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. Pyrimidine derivatives have been found to have various biological activities .

Safety and Hazards

The safety and hazards of a compound depend on its structure and reactivity. Some similar compounds, like 5-methyl-2-furanmethanol, are known to be harmful if inhaled and can cause skin and eye irritation .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research. Future directions could include exploring its potential biological activities, optimizing its synthesis, and studying its reactivity .

properties

IUPAC Name

(2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c1-16-13-14-20(32-16)15-21-25(31)29-23(18-9-5-3-6-10-18)22(17(2)27-26(29)33-21)24(30)28-19-11-7-4-8-12-19/h3-15,23H,1-2H3,(H,28,30)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBFVMATRJKNNN-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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